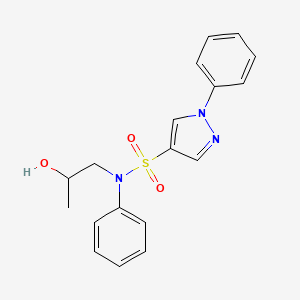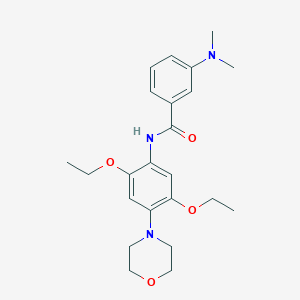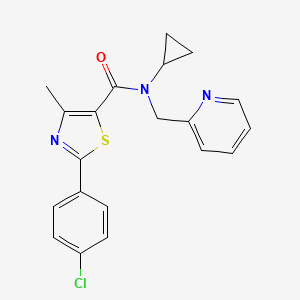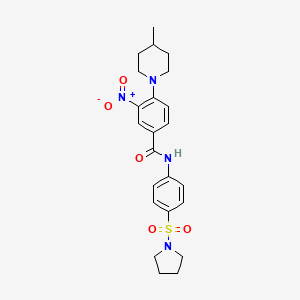![molecular formula C24H21ClN2O3 B7681574 N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)
N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been developed for its potential use in scientific research. CDDO-Im has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
作用機序
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is complex and involves multiple pathways. N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant responses. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide in lab experiments is its broad range of biological effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a useful tool for studying a variety of biological processes. However, one limitation of using N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide. One area of research is the development of novel derivatives of N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide with improved biological properties. Another area of research is the investigation of the potential use of N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential toxicity of N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide and its derivatives, as well as their pharmacokinetics and pharmacodynamics in vivo.
Conclusion
In conclusion, N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is a synthetic triterpenoid compound that has been developed for its potential use in scientific research. It has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been extensively studied in both in vitro and in vivo studies, and there are several future directions for its study. While there are some limitations to its use in lab experiments, N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide remains a promising tool for investigating a variety of biological processes.
合成法
N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is synthesized through a multistep process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires expertise in organic chemistry. The final product is a white crystalline solid that is soluble in organic solvents.
科学的研究の応用
N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been used in both in vitro and in vivo studies to investigate its effects on various biological processes.
特性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-14-12-15(2)22(19(25)13-14)26-20(28)10-5-11-27-23(29)17-8-3-6-16-7-4-9-18(21(16)17)24(27)30/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWKXTUPWVSZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-1-pyridin-2-ylpyrazole-4-carboxamide](/img/structure/B7681499.png)
![2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B7681506.png)
![Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7681512.png)
![Ethyl 2-[[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]-(2-methoxyethyl)amino]acetate](/img/structure/B7681515.png)

![7-[2-hydroxypropyl(phenyl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7681534.png)
![4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide](/img/structure/B7681549.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[methyl(1-phenylethyl)amino]ethanone](/img/structure/B7681551.png)



![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)
![3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7681603.png)
